An In-Depth Technical Guide to 4-(4-benzylpiperazin-1-yl)-2-methylaniline (CAS 864932-62-7)
An In-Depth Technical Guide to 4-(4-benzylpiperazin-1-yl)-2-methylaniline (CAS 864932-62-7)
A Note on a Niche Chemical Intermediate
This technical guide addresses the properties of 4-(4-benzylpiperazin-1-yl)-2-methylaniline, a compound identified by the CAS number 864932-62-7. It is important for the reader to understand that this specific molecule is not extensively documented in peer-reviewed scientific literature. As such, it is likely a niche research chemical or a synthetic intermediate. This guide will provide the available specific information and supplement it with data from closely related compounds and the broader class of benzylpiperazine derivatives to offer a comprehensive overview for researchers, scientists, and drug development professionals.
Chemical Identity and Physicochemical Properties
4-(4-benzylpiperazin-1-yl)-2-methylaniline is a polysubstituted aromatic amine. Its structure features a central aniline ring substituted with a methyl group and a benzylpiperazine moiety.
| Property | Value | Source |
| CAS Number | 864932-62-7 | [1] |
| Molecular Formula | C18H23N3 | [1] |
| Molecular Weight | 281.40 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Not specified | |
| Melting Point | Not specified | |
| Boiling Point | Not specified | |
| SMILES | CC1=C(C=C(C=C1)N)N2CCN(CC2)CC3=CC=CC=C3 | [1] |
| InChI | InChI=1S/C18H23N3/c1-15-13-16(19)9-10-17(15)21-11-12-20(14-21)15-18-7-5-3-6-8-18/h3-10,13H,11-12,14,19H2,1-2H3 |
Synthesis and Purification
A potential synthetic pathway could involve the reaction of a suitably substituted aniline precursor with a benzylpiperazine derivative. For instance, a plausible route could be the coupling of 1-benzylpiperazine with a protected 4-halo-2-methylaniline, followed by deprotection.
Alternatively, a reductive amination process could be employed. This would involve reacting 2-methyl-p-phenylenediamine with benzaldehyde in the presence of a reducing agent to form the benzyl group, followed by a reaction to form the piperazine ring.
Proposed Synthetic Workflow
Caption: A plausible synthetic route for 4-(4-benzylpiperazin-1-yl)-2-methylaniline.
General Purification Protocol:
Purification of the final compound would likely involve standard techniques such as:
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Extraction: Following the reaction, the crude product would be worked up using an appropriate solvent system to remove inorganic byproducts.
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Chromatography: Column chromatography using silica gel would be a standard method to separate the desired product from any remaining starting materials or side products. The choice of eluent would depend on the polarity of the compound.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent or solvent mixture could be employed to obtain a highly pure crystalline material.
Pharmacological Profile and Mechanism of Action
Specific pharmacological data for 4-(4-benzylpiperazin-1-yl)-2-methylaniline is not available. However, the broader class of benzylpiperazine (BZP) derivatives are known to have stimulant and euphoriant properties, acting on the central nervous system.
The primary mechanism of action for many BZP compounds involves the modulation of monoamine neurotransmitters, including dopamine, serotonin, and norepinephrine. BZP itself is a releasing agent and reuptake inhibitor of these neurotransmitters, with a more pronounced effect on dopamine and norepinephrine release.[2][3] This leads to increased synaptic concentrations of these neurotransmitters, resulting in stimulant effects similar to those of amphetamines.[2][4]
Given the structural similarity, it is plausible that 4-(4-benzylpiperazin-1-yl)-2-methylaniline could exhibit some activity as a monoamine releasing agent or reuptake inhibitor. However, the presence and position of the methyl and amino groups on the aniline ring would significantly influence its potency, selectivity, and overall pharmacological profile. Without experimental data, any proposed mechanism of action remains speculative.
General Mechanism of Action for Benzylpiperazine Derivatives
Caption: Generalized mechanism of action for benzylpiperazine derivatives.
Toxicological Profile
There are no specific toxicological studies on 4-(4-benzylpiperazin-1-yl)-2-methylaniline. However, the parent compound, benzylpiperazine, and its derivatives are associated with a range of adverse effects.
General Toxicological Concerns for Benzylpiperazine Derivatives:
-
Sympathomimetic Effects: Tachycardia, hypertension, palpitations, and anxiety are common.[2]
-
Neurological Effects: Insomnia, agitation, confusion, dizziness, headache, and in some cases, seizures have been reported.[2][3]
-
Gastrointestinal Effects: Nausea and vomiting can occur.[2]
-
Severe Toxicity: In cases of overdose or co-ingestion with other substances, more severe effects such as hyperthermia, rhabdomyolysis, renal toxicity, and serotonin syndrome have been observed.[3]
The GHS hazard statements provided by some suppliers for 4-(4-benzylpiperazin-1-yl)-2-methylaniline include:
-
H302: Harmful if swallowed.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These statements suggest that the compound should be handled with appropriate personal protective equipment in a laboratory setting.
Analytical Methods
For the characterization and quantification of 4-(4-benzylpiperazin-1-yl)-2-methylaniline, a combination of standard analytical techniques would be employed. Chemical suppliers like Ambeed indicate the availability of analytical data such as NMR, HPLC, and LC-MS for this compound upon request.[5]
Standard Analytical Workflow:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR would be used to determine the number and types of protons, their chemical environments, and their connectivity.
-
¹³C NMR would provide information about the carbon skeleton of the molecule.
-
2D NMR techniques (e.g., COSY, HSQC, HMBC) could be used for unambiguous assignment of all proton and carbon signals.
-
-
Mass Spectrometry (MS):
-
High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition and determine the exact mass of the molecule.
-
Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) would be used to separate the compound from any impurities and provide fragmentation patterns that can aid in structural elucidation.
-
-
High-Performance Liquid Chromatography (HPLC):
-
HPLC with a suitable column (e.g., C18) and mobile phase would be used to determine the purity of the compound.
-
A UV detector would likely be used for detection, as the aromatic rings in the molecule would absorb UV light.
-
Analytical Workflow Diagram
Caption: A typical analytical workflow for the characterization of the title compound.
Applications and Future Directions
The specific applications of 4-(4-benzylpiperazin-1-yl)-2-methylaniline are not documented. Given its structure, it may serve as a building block or intermediate in the synthesis of more complex molecules for various research purposes, including drug discovery. For example, substituted anilines and piperazines are common scaffolds in medicinal chemistry for the development of kinase inhibitors, receptor antagonists, and other therapeutic agents.[6][7] Further research would be necessary to elucidate any potential biological activity of this compound itself.
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- 864932-62-7|4-(4-Benzylpiperazin-1-yl)-2-methylaniline| Ambeed.
- 864932-62-7|4-(4-Benzylpiperazin-1-yl)-2-methylaniline|BLD Pharm.
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2-methyl-4-(4-methylpiperazin-4-ium-1-yl)-10H-thieno[2,3-b][5][6]benzodiazepine.
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- Certific
- 4-(4-benzylpiperazin-1-yl)aniline (C17H21N3). PubChemLite.
- Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. PubMed.
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- PROCESS FOR THE PREPARATION OF CANDESARTAN CILEXETIL.
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